3-(beta-D-Galactopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione
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Overview
Description
3-(beta-D-Galactopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione is a complex organic compound that features a galactopyranosyl group attached to a hexahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(beta-D-Galactopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione typically involves the reaction of beta-D-galactopyranosyl derivatives with hexahydropyrimidine precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and purification are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3-(beta-D-Galactopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The galactopyranosyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
3-(beta-D-Galactopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 3-(beta-D-Galactopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other beta-D-galactopyranosyl derivatives and hexahydropyrimidine-based molecules. Examples include:
- beta-D-galactopyranosyl-(1->4)-D-galactopyranose
- 4-O-beta-D-galactopyranosyl-D-gluconic acid .
Uniqueness
What sets 3-(beta-D-Galactopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione apart is its unique combination of a galactopyranosyl group with a hexahydropyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
91147-00-1 |
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Molecular Formula |
C10H18N2O6S |
Molecular Weight |
294.33 g/mol |
IUPAC Name |
6-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2-thione |
InChI |
InChI=1S/C10H18N2O6S/c13-3-4-6(15)7(16)8(17)9(18-4)12-5(14)1-2-11-10(12)19/h4-9,13-17H,1-3H2,(H,11,19)/t4-,5?,6+,7+,8-,9-/m1/s1 |
InChI Key |
WUNLETPCGLIIRT-UCOFYAMCSA-N |
Isomeric SMILES |
C1CNC(=S)N(C1O)[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1CNC(=S)N(C1O)C2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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